BenchChemオンラインストアへようこそ!

JNJ-3534

Autoimmune disease Nuclear receptor Drug discovery

JNJ-3534 is a discontinued, patent-defended Phase I RORγt inverse agonist that achieved pharmacodynamic validation in the imiquimod-induced psoriasis model—suppressing IL-17A by up to 86% at 30–100 mg/kg oral doses. With a confirmed signaling fingerprint in human Th17-polarized T cells, this NME serves as a non-interchangeable reference tool for SAR campaigns, target deconvolution, and benchmarking next-generation RORγt modulators. Researchers who substitute another RORγt ligand without re-validation risk confounded efficacy and safety outcomes. Secure characterized, high-purity JNJ-3534 to anchor comparative studies and establish trustworthy structure-activity relationships.

Molecular Formula
Molecular Weight
Cat. No. B1192960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-3534
SynonymsJNJ-3534;  JNJ 3534;  JNJ3534; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JNJ-3534 for Psoriasis: Procurement Guide for Janssen's Discontinued Phase I RORγt Inverse Agonist


JNJ-3534 (CAS 1698030-83-9, C₂₉H₂₆ClN₇O₂S) is a discontinued small-molecule inverse agonist of the nuclear receptor RORγt [1], originally developed by Phenex Pharmaceuticals in collaboration with Janssen as an oral therapeutic for psoriasis vulgaris [2][3]. As a new molecular entity (NME) with orphan drug designation, JNJ-3534 advanced to Phase I clinical trials before development was suspended [4], positioning it as a reference tool for comparative RORγt target validation studies.

Why JNJ-3534 Cannot Be Substituted with Other RORγt Modulators Without Experimental Re-Validation


JNJ-3534 belongs to a structurally diverse class of RORγt inverse agonists [1] that includes GSK-2981278, VTP-43742, AZD-0284, TAK-828, and ABBV-553 [2]—all of which entered clinical development for psoriasis or autoimmune indications [3]. Despite sharing the RORγt target, these compounds have all been discontinued or suspended, with at least one (ABBV-553) terminated due to safety concerns in Phase I [4]. This class-wide attrition demonstrates that RORγt inverse agonists are not pharmacologically interchangeable. Subtle differences in binding mode, off-target profile, tissue distribution, or metabolic fate can profoundly affect in vivo efficacy and tolerability [5]. Consequently, any substitution of JNJ-3534 with a purportedly similar RORγt modulator in a research program requires independent experimental re-validation of target engagement, functional activity, and biological outcome.

JNJ-3534 Quantitative Differentiation Evidence: Comparator Analysis and Performance Data


Molecular Identity and Patent Protection: JNJ-3534 Defined by Janssen/Phenex RORγt Inhibitor Patent Estate

JNJ-3534 is unequivocally defined by its CAS registry number 1698030-83-9 and molecular formula C₂₉H₂₆ClN₇O₂S [1], which distinguishes it from all other RORγt-targeting compounds in the Janssen pipeline, including the subsequently reported inverse agonist JNJ-61803534. Patent protection was established by Phenex Pharmaceuticals by July 2017, and the compound was licensed to Janssen for clinical development [2]. This intellectual property provenance differentiates JNJ-3534 from publicly accessible or generic RORγt tool compounds that lack equivalent patent-defended composition-of-matter and method-of-use claims.

Autoimmune disease Nuclear receptor Drug discovery

Clinical Development Stage: JNJ-3534 Reached Phase I Whereas Competing RORγt Inhibitors Advanced to Phase II

JNJ-3534 advanced to Phase I clinical trials in psoriasis before development was suspended [1]. In contrast, several contemporary RORγt inhibitors—including GSK-2981278, VTP-43742, and LYC-55716—progressed to Phase II evaluation for psoriasis or plaque psoriasis [2][3]. Other clinical-stage RORγt modulators such as AZD-0284, TAK-828, and BBI-6000 remained at Phase I or Phase I/II, with ABBV-553's Phase I development terminated for safety concerns [4][5]. This differential clinical advancement reflects divergent efficacy, safety, or strategic prioritization decisions that preclude direct interchangeability among RORγt-targeting compounds.

Clinical pharmacology Autoimmunity Psoriasis

In Vivo Efficacy: Dose-Dependent IL-17A Suppression in Imiquimod-Induced Psoriasis Model

In a preclinical study using imiquimod-induced mouse models of psoriasis, JNJ-3534 administered orally at doses of 30 mg/kg and 100 mg/kg produced a statistically significant reduction in skin inflammation markers and cytokine expression compared to vehicle-treated control groups . Notably, JNJ-3534 inhibited IL-17A production by up to 86% at peak exposure times, with concomitant suppression of IL-17F expression . The imiquimod-induced psoriasis model is a well-characterized system that recapitulates key features of human plaque psoriasis, including Th17-driven inflammation and epidermal hyperplasia [1]. Direct head-to-head comparative data for other RORγt inhibitors in this specific model are not available in the public domain.

In vivo pharmacology Cytokine inhibition Psoriasis

Ex Vivo Human T Cell Activity: Dose-Dependent IL-17A and IL-22 Suppression Under Th17-Polarizing Conditions

In vitro studies using human peripheral blood T cells cultured under Th17-polarizing conditions demonstrated that JNJ-3534 dose-dependently suppressed the production of IL-17A and IL-22 . This ex vivo activity suggests that JNJ-3534 not only inhibits RORγt-driven transcriptional activity but also modulates T cell differentiation toward a less inflammatory phenotype . In comparison, structurally distinct RORγt inhibitors such as JNJ-61803534 have been characterized in similar human T cell assays, with reported IL-17A inhibition IC₅₀ values of approximately 9.6 nM in cell-based reporter systems [1]. However, the precise IC₅₀ value for JNJ-3534 in human T cell assays has not been publicly disclosed, preventing direct potency comparison.

T cell differentiation Cytokine profiling Autoimmunity

Optimal Research Applications for JNJ-3534 Based on Verified Evidence


Target Validation Studies for RORγt-Dependent Autoimmune Pathways

JNJ-3534 is well-suited for target validation experiments in Th17-mediated autoimmune disease models. Its demonstrated ability to suppress IL-17A and IL-17F in the imiquimod-induced psoriasis model provides a pharmacologically validated tool for confirming RORγt dependence of specific inflammatory phenotypes. Researchers can use JNJ-3534 as a reference RORγt modulator to benchmark new chemical entities or genetic perturbations against a compound with established in vivo activity in a disease-relevant system [1].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The well-defined molecular structure of JNJ-3534 (CAS 1698030-83-9; C₂₉H₂₆ClN₇O₂S) [2] enables its use as a comparator in SAR campaigns exploring RORγt inverse agonism. Its patent-defended composition-of-matter and Phase I clinical heritage distinguish it from later-generation Janssen RORγt compounds such as JNJ-61803534 [3]. Medicinal chemists can leverage JNJ-3534 as a reference scaffold for evaluating structural determinants of RORγt binding and functional modulation [4].

Ex Vivo Human T Cell Differentiation and Cytokine Profiling

JNJ-3534's confirmed dose-dependent suppression of IL-17A and IL-22 in human peripheral blood T cells under Th17-polarizing conditions supports its application in ex vivo studies of T helper cell plasticity and cytokine regulation. This assay system is particularly relevant for translational research in psoriasis, psoriatic arthritis, and other Th17-driven inflammatory conditions where RORγt represents a key therapeutic node [5].

In Vivo Proof-of-Concept Studies in Imiquimod-Induced Psoriasis Models

The quantitative efficacy data from imiquimod-induced mouse models—demonstrating up to 86% IL-17A suppression at oral doses of 30–100 mg/kg —establish JNJ-3534 as a validated positive control for preclinical psoriasis studies. Researchers can employ these dosing parameters and the imiquimod model system to assess new RORγt-targeting compounds, genetic interventions, or combination therapies against a benchmark compound with characterized pharmacodynamic activity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-3534

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.